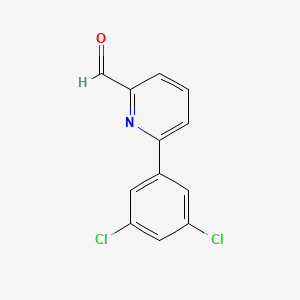
6-(3,5-Dichlorophenyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a pyridine ring substituted with a 3,5-dichlorophenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde typically involves the reaction of 3,5-dichlorobenzaldehyde with pyridine-2-carboxylic acid or its derivatives. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents to form the desired aldehyde. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-(3,5-Dichlorophenyl)pyridine-2-carboxylic acid.
Reduction: 6-(3,5-Dichlorophenyl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic residues in proteins, further stabilizing its binding.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbaldehyde: Lacks the 3,5-dichlorophenyl group, making it less hydrophobic and potentially less active in certain biological contexts.
3,5-Dichlorobenzaldehyde: Lacks the pyridine ring, which may reduce its ability to interact with certain biological targets.
6-(3,5-Dichlorophenyl)pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position, which can lead to different reactivity and biological activity.
Uniqueness
6-(3,5-Dichlorophenyl)pyridine-2-carbaldehyde is unique due to the combination of its pyridine ring and 3,5-dichlorophenyl group, which confer specific chemical and biological properties. The presence of the aldehyde group at the 2-position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C12H7Cl2NO |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H7Cl2NO/c13-9-4-8(5-10(14)6-9)12-3-1-2-11(7-16)15-12/h1-7H |
InChI Key |
WUQHNOVKDMKLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC(=CC(=C2)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















